molecular formula C14H15N3 B13832306 [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)

Cat. No.: B13832306
M. Wt: 225.29 g/mol
InChI Key: XAZGBAIYIPCHGK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoline: The parent compound without the ethyl and methyl substitutions.

    1-Methyl-[1,2,4]Triazolo[4,3-a]quinoline: A similar compound with a methyl group instead of an ethyl group.

    5,7-Dimethyl-[1,2,4]Triazolo[4,3-a]quinoline: A compound with only the methyl substitutions.

Uniqueness

The uniqueness of [1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI) lies in its specific substitutions, which can significantly influence its chemical properties and biological activities. The presence of the ethyl and methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C14H15N3/c1-4-13-15-16-14-8-10(3)11-7-9(2)5-6-12(11)17(13)14/h5-8H,4H2,1-3H3

InChI Key

XAZGBAIYIPCHGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=C(C=C(C=C3)C)C(=C2)C

Origin of Product

United States

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